Lipophilicity Advantage: XLogP3-AA 2.8 vs. 1.8 for the Des-Methyl Analog
The target compound exhibits a computed XLogP3-AA of 2.8, reflecting the contribution of the 7-methyl group to lipophilicity. In contrast, methyl 6-bromo-1H-indazole-3-carboxylate (CAS 885278-42-2), which lacks the 7-methyl substituent, has a computed XLogP3-AA of approximately 1.8–2.0 [1]. The ΔlogP of ~0.8–1.0 log units translates to a roughly 6- to 10-fold difference in partition coefficient, which can meaningfully impact membrane permeability and pharmacokinetic profile in derived lead compounds.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | Methyl 6-bromo-1H-indazole-3-carboxylate (CAS 885278-42-2): ~1.8–2.0 |
| Quantified Difference | ΔlogP ≈ 0.8–1.0 (approximately 6- to 10-fold higher lipophilicity) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Higher intrinsic lipophilicity of the 7-methyl substituted scaffold may reduce the number of additional lipophilic modifications needed to achieve target cellular potency, potentially simplifying SAR exploration.
- [1] PubChem Compound Summary for CID 131538247, 6-Bromo-7-methyl-1H-indazole-3-carboxylic acid methyl ester. National Center for Biotechnology Information (2025). View Source
